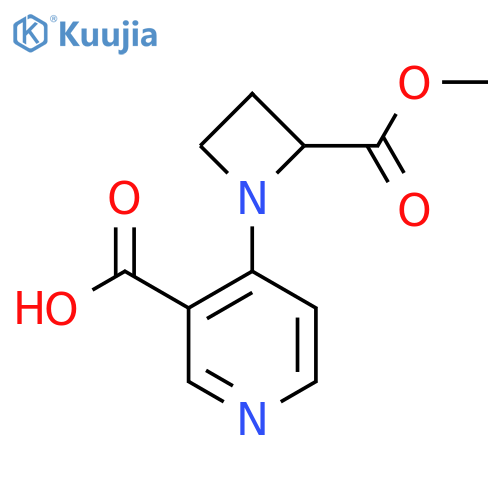Cas no 2137488-34-5 (4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid)

2137488-34-5 structure
商品名:4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid
4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid
- 4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid
- EN300-1142759
- 2137488-34-5
-
- インチ: 1S/C11H12N2O4/c1-17-11(16)9-3-5-13(9)8-2-4-12-6-7(8)10(14)15/h2,4,6,9H,3,5H2,1H3,(H,14,15)
- InChIKey: ZHZIKMYFTZUTFX-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CCN1C1C=CN=CC=1C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 236.07970687g/mol
- どういたいしつりょう: 236.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142759-0.05g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1142759-2.5g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
| Enamine | EN300-1142759-1.0g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1142759-0.1g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1142759-0.5g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1142759-0.25g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1142759-5.0g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1142759-1g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 1g |
$728.0 | 2023-10-26 | |
| Enamine | EN300-1142759-10g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 95% | 10g |
$3131.0 | 2023-10-26 | |
| Enamine | EN300-1142759-10.0g |
4-[2-(methoxycarbonyl)azetidin-1-yl]pyridine-3-carboxylic acid |
2137488-34-5 | 10g |
$3131.0 | 2023-06-09 |
4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
2137488-34-5 (4-2-(methoxycarbonyl)azetidin-1-ylpyridine-3-carboxylic acid) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
